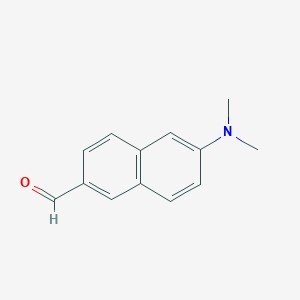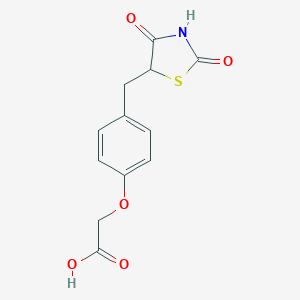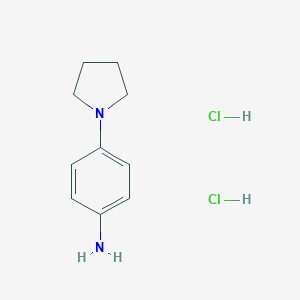
6-(Dimethylamino)-2-naphthaldehyde
Overview
Description
6-(Dimethylamino)-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes. It is characterized by the presence of a dimethylamino group at the 6th position and an aldehyde group at the 2nd position of the naphthalene ring. This compound is notable for its applications in various fields, including organic synthesis, fluorescence studies, and as an intermediate in the production of dyes and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-2-naphthaldehyde typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 6-nitro-2-naphthaldehyde.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Methylation: The amino group is then methylated using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous nitration and reduction steps.
- Use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylamino)-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 6-(Dimethylamino)-2-naphthoic acid.
Reduction: 6-(Dimethylamino)-2-naphthalenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(Dimethylamino)-2-naphthaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in fluorescence studies due to its ability to act as a fluorescent probe.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with biological activity.
Industry: Utilized in the production of dyes and pigments, where it serves as an intermediate in the synthesis of colorants.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2-naphthaldehyde is primarily related to its chemical reactivity:
Molecular Targets: The compound can interact with various molecular targets through its aldehyde and dimethylamino groups.
Pathways Involved: It can participate in nucleophilic addition reactions, forming Schiff bases with amines, and can undergo condensation reactions with hydrazines and other nucleophiles.
Comparison with Other Naphthaldehydes:
This compound vs. 2-Naphthaldehyde: The presence of the dimethylamino group in this compound enhances its reactivity and fluorescence properties compared to 2-naphthaldehyde.
This compound vs. 6-Amino-2-naphthaldehyde: The dimethylamino group in this compound provides greater electron-donating ability, affecting its chemical behavior and applications.
Comparison with Similar Compounds
- 2-Naphthaldehyde
- 6-Amino-2-naphthaldehyde
- 6-Methoxy-2-naphthaldehyde
- 6-Hydroxy-2-naphthaldehyde
Properties
IUPAC Name |
6-(dimethylamino)naphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14(2)13-6-5-11-7-10(9-15)3-4-12(11)8-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFSOOIWIYPDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649016 | |
| Record name | 6-(Dimethylamino)naphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173471-71-1 | |
| Record name | 6-(Dimethylamino)naphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE](/img/structure/B65802.png)


![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)

![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
![(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine](/img/structure/B65811.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)

